molecular formula C6H12N2O2 B13522482 1-Amino-3-methoxycyclobutane-1-carboxamide

1-Amino-3-methoxycyclobutane-1-carboxamide

Cat. No.: B13522482
M. Wt: 144.17 g/mol
InChI Key: SYWUNSHVPNKQAL-UHFFFAOYSA-N
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Description

1-Amino-3-methoxycyclobutane-1-carboxamide is a versatile organic compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methoxycyclobutane-1-carboxamide typically involves the reaction of cyclobutanone with methoxyamine hydrochloride to form the corresponding oxime. This oxime is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methoxycyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield primary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride and nucleophiles like amines or alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted cyclobutane derivatives.

Scientific Research Applications

1-Amino-3-methoxycyclobutane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-methoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors and signaling pathways, influencing cellular functions and responses.

Comparison with Similar Compounds

  • 1-Amino-3-methoxycyclobutane-1-carboxylic acid
  • 1-Amino-3-hydroxycyclobutane-1-carboxamide
  • 1-Amino-3-methylcyclobutane-1-carboxamide

Uniqueness: 1-Amino-3-methoxycyclobutane-1-carboxamide is unique due to its methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-amino-3-methoxycyclobutane-1-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-10-4-2-6(8,3-4)5(7)9/h4H,2-3,8H2,1H3,(H2,7,9)

InChI Key

SYWUNSHVPNKQAL-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)(C(=O)N)N

Origin of Product

United States

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